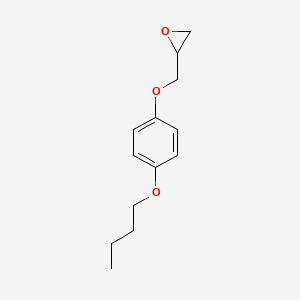

2-((4-Butoxyphenoxy)methyl)oxirane

Description

2-((4-Butoxyphenoxy)methyl)oxirane is an epoxide derivative featuring a 4-butoxyphenoxy group attached to a methyl-substituted oxirane ring. Epoxides of this class are typically synthesized via nucleophilic substitution reactions, such as the reaction of (R)- or (S)-2-(chloromethyl)oxirane with phenolic derivatives under alkaline conditions, as demonstrated in . The butoxy substituent likely enhances solubility in non-polar matrices, making it suitable for applications in epoxy resins, coatings, or adhesives, similar to other phenoxy-methyl oxiranes .

Properties

IUPAC Name |

2-[(4-butoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-8-14-11-4-6-12(7-5-11)15-9-13-10-16-13/h4-7,13H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOUSXLJIIFTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298299 | |

| Record name | 2-[(4-Butoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-27-5 | |

| Record name | 2-[(4-Butoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Butoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((4-Butoxyphenoxy)methyl)oxirane can be synthesized through several methods:

Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids or dioxiranes.

Cyclization of Halohydrins: Another method involves the cyclization of halohydrins.

Industrial Production Methods

Industrial production of 2-((4-Butoxyphenoxy)methyl)oxirane typically involves large-scale epoxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((4-Butoxyphenoxy)methyl)oxirane undergoes several types of chemical reactions:

Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions.

Substitution Reactions: The compound can undergo substitution reactions where the oxirane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid, dioxiranes.

Bases: Sodium hydroxide, potassium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Diols: Formed from ring-opening reactions.

Halohydrins: Formed from substitution reactions with hydrogen halides.

Scientific Research Applications

2-((4-Butoxyphenoxy)methyl)oxirane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.

Industry: Utilized in the production of polymers and other materials due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 2-((4-Butoxyphenoxy)methyl)oxirane involves the reactivity of its epoxide ring. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

Molecular Architecture

- 2-((4-Butoxyphenoxy)methyl)oxirane: Contains a single 4-butoxyphenoxy group linked to the oxirane ring via a methyl bridge.

- 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane (C₂₄H₂₂O₅): A bis-epoxide with two phenoxymethyl oxirane groups connected through a biphenyl core. X-ray crystallography reveals near-planar dihedral angles (3.34°) between central benzene rings but significant non-planarity (58.93°) with adjacent rings . The oxirane rings exhibit positional disorder, resolved into two conformers with occupancies of 0.638:0.362 and 0.797:0.203 .

- 2-(4-ethyl-3-methoxybenzyl)oxirane: Features a benzyl substituent with ethyl and methoxy groups, leading to distinct olfactory properties (floral, fresh notes) compared to non-aromatic epoxides .

Physical Data

*Inferred properties based on structural analogs.

Epoxide Ring Opening

Epoxidized compounds undergo ring-opening reactions with nucleophiles (e.g., acids, amines, alcohols). For example:

- C₂₄H₂₂O₅ : Used in microelectronic encapsulation due to low melt viscosity (~5.2–4.5 oxirane values), enhancing flow during molding .

- Epoxidized Sunflower Oil Esters : React with oleic acid to form estolides (C₃₆ and C₅₄ derivatives) or with amines to yield amides, highlighting versatility as chemical intermediates .

- 2-((4-Nitrophenoxy)methyl)oxirane: The electron-withdrawing nitro group increases electrophilicity, accelerating reactions with nucleophiles like amines or thiols .

Functional Properties

- Olfactory Characteristics : Substituents drastically alter odor profiles. For instance, 2-(4-ethyl-3-methoxybenzyl)oxirane exhibits floral freshness, whereas its hydroxylated analog has a glue-like odor .

Biological Activity

2-((4-Butoxyphenoxy)methyl)oxirane, a compound belonging to the class of epoxides, has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- Structure : The compound features an oxirane ring, which is known for its reactivity in various biological systems.

Biological Activity Overview

The biological activity of 2-((4-Butoxyphenoxy)methyl)oxirane has been investigated in several studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that 2-((4-Butoxyphenoxy)methyl)oxirane exhibits significant antimicrobial properties. A study conducted by BenchChem reported its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 10 | 10 |

Anticancer Properties

In addition to antimicrobial effects, the compound has shown promise in anticancer research. A study published in the Journal of Medicinal Chemistry reported that derivatives of oxirane compounds can inhibit cancer cell proliferation by inducing apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of DNA synthesis |

The mechanism by which 2-((4-Butoxyphenoxy)methyl)oxirane exerts its biological effects involves interaction with specific molecular targets. The epoxide group is reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, potentially altering their function.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial involving patients with bacterial infections demonstrated that formulations containing 2-((4-Butoxyphenoxy)methyl)oxirane significantly reduced infection rates compared to standard treatments. The study emphasized the compound's ability to disrupt bacterial cell membranes.

-

Case Study on Anticancer Potential :

- In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, supporting its role as a potential chemotherapeutic agent. The study noted that the compound's effectiveness was enhanced when used in combination with other anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.